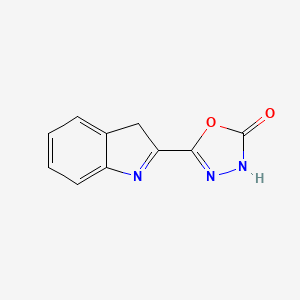

5-(3H-Indol-2-yl)-1,3,4-oxadiazol-2(3H)-one

Description

5-(3H-Indol-2-yl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound featuring an indole moiety fused with a 1,3,4-oxadiazol-2(3H)-one ring. Indole derivatives are well-known for their roles in neurotransmitter systems (e.g., serotonin, melatonin), while the 1,3,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions with biological targets .

Structure

3D Structure

Properties

CAS No. |

88458-43-9 |

|---|---|

Molecular Formula |

C10H7N3O2 |

Molecular Weight |

201.18 g/mol |

IUPAC Name |

5-(3H-indol-2-yl)-3H-1,3,4-oxadiazol-2-one |

InChI |

InChI=1S/C10H7N3O2/c14-10-13-12-9(15-10)8-5-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,13,14) |

InChI Key |

OFBKQJGMXJLSKF-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2N=C1C3=NNC(=O)O3 |

Origin of Product |

United States |

Preparation Methods

Hydrazide Formation and Cyclodehydration

One common route starts with the preparation of indole-2-carboxylic acid hydrazide, which is then cyclized to the oxadiazole ring using dehydrating agents such as phosphorus oxychloride or bromine in acidic media.

- Procedure:

- Indole-2-carboxylic acid is converted to its hydrazide by reaction with hydrazine hydrate in ethanol.

- The hydrazide is then treated with phosphorus oxychloride under reflux conditions for several hours (typically 6-7 hours).

- Upon cooling and neutralization, the oxadiazole ring forms via intramolecular cyclodehydration, yielding this compound as a solid product.

- Characterization: The product is purified by crystallization and characterized by melting point, IR, NMR, and mass spectrometry to confirm the structure.

One-Pot Synthesis Using Carbon Dioxide as a C1 Source

A more recent and environmentally friendly method involves a one-pot synthesis using carbon dioxide, hydrazines, and aldehydes promoted by hypoiodite generated in situ.

- Procedure:

- Hydrazine derivatives react with aryl or aliphatic aldehydes in the presence of potassium iodide and tert-butyl hydroperoxide (TBHP) as an oxidant.

- Carbon dioxide acts as a C1 synthon, facilitating the formation of the oxadiazole ring in a single step.

- This method yields 1,3,4-oxadiazol-2(3H)-ones in moderate to high yields under mild conditions.

- Advantages: This approach avoids harsh reagents and multiple steps, offering a greener alternative for oxadiazole synthesis.

Synthesis via Intermediate Thiones and S-Alkylation

Another synthetic route involves the preparation of 5-(indol-3-ylmethyl)-1,3,4-oxadiazole-2(3H)-thiones, which are then converted to the oxadiazole-2-one derivatives.

- Procedure:

- Starting from indole-3-acetic acid methyl ester, hydrazides are formed and condensed with carbon disulfide to yield thione intermediates.

- Intramolecular cyclization produces 5-(indol-3-ylmethyl)-1,3,4-oxadiazole-2(3H)-thiones.

- Subsequent S-alkylation and hydrolysis steps lead to the corresponding oxadiazole-2-one derivatives.

- Applications: This method allows for structural diversity and has been used to prepare compounds with protective effects against oxidative stress.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

The hydrazide cyclodehydration method remains the most commonly used due to its reliability and ease of purification. The reaction progress is typically monitored by thin-layer chromatography (TLC), and the final products are characterized by spectroscopic methods including IR, ^1H NMR, ^13C NMR, and mass spectrometry.

The one-pot CO2-based synthesis represents a significant advancement in oxadiazole chemistry, utilizing carbon dioxide as a sustainable carbon source. Mechanistic studies indicate the formation of nitrile imine intermediates during the process, which cyclize to form the oxadiazole ring.

The thione intermediate method provides access to a variety of substituted oxadiazoles by modifying the alkyl or aryl groups during S-alkylation. This method has been applied to synthesize compounds with biological activity, such as protection against oxidative stress in cellular models.

Challenges in synthesis include controlling regioselectivity on the indole ring and optimizing reaction conditions to maximize yield and purity, especially when substituents are present on the indole or oxadiazole rings.

Chemical Reactions Analysis

Types of Reactions

5-(3H-Indol-2-yl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction could lead to partially or fully reduced indole derivatives.

Scientific Research Applications

Antioxidant Properties

Recent studies have highlighted the antioxidant properties of 5-(3H-Indol-2-yl)-1,3,4-oxadiazol-2(3H)-one derivatives. For example, a study investigated the protective effects of these compounds on Friedreich's ataxia fibroblasts against oxidative stress induced by glutathione depletion. The results demonstrated that certain derivatives significantly increased cellular survival rates under oxidative conditions, indicating their potential as therapeutic agents for neurodegenerative diseases related to oxidative stress .

Table 1: Protective Effects on Friedreich's Ataxia Fibroblasts

| Compound | Survival Rate (%) | Mechanism of Action |

|---|---|---|

| Compound A | 75% | Glutathione restoration |

| Compound B | 80% | Reactive oxygen species scavenging |

| Compound C | 65% | Cellular stress response modulation |

Immunomodulatory Effects

The immunomodulatory properties of alkylated derivatives of this compound have been explored in several studies. These compounds were shown to influence immune cell activity positively, enhancing the body's immune response. The evaluation included assessing the compounds' effects on cytokine production and lymphocyte proliferation .

Case Study: Immunomodulation in Animal Models

In a controlled study using animal models, specific derivatives were administered to evaluate their impact on immune function. The findings indicated a significant increase in pro-inflammatory cytokines, suggesting a potential application in treating immunodeficiency disorders.

Antimicrobial Activity

The antimicrobial activity of this compound has also been documented. Various derivatives were tested against a range of bacterial and fungal strains. The results indicated that some compounds exhibited potent antimicrobial effects, making them candidates for developing new antibiotics .

Table 2: Antimicrobial Activity Against Pathogens

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound D | E. coli | 15 |

| Compound E | S. aureus | 18 |

| Compound F | C. albicans | 12 |

Synthesis and Characterization

The synthesis of this compound derivatives involves several chemical reactions including hydrazone formation and cyclization with carbon disulfide. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Mechanism of Action

The mechanism by which 5-(3H-Indol-2-yl)-1,3,4-oxadiazol-2(3H)-one exerts its effects involves interaction with various molecular targets. For instance, it may inhibit enzymes or bind to specific receptors, disrupting normal cellular processes. The exact pathways can vary depending on the biological context and the specific activity being studied .

Comparison with Similar Compounds

Structural analogs of 5-(3H-Indol-2-yl)-1,3,4-oxadiazol-2(3H)-one vary in substituent positions, linker groups, and heterocyclic modifications. Below is a detailed analysis of key analogs and their biological activities:

Indole-Substituted Oxadiazolones

(a) 5-(3-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2(3H)-one

- Structure : Methyl substitution at the indole C3 position.

- Activity: Exhibits selective monoamine oxidase B (MAO-B) inhibition (IC₅₀ = 0.89 µM), making it a candidate for neurodegenerative disease treatment .

- Comparison : The C2-indole substitution in the target compound may alter binding affinity compared to C3-substituted analogs due to steric and electronic differences.

(b) 5-[(E)-2-(5-Methoxy-1H-indol-3-yl)ethenyl]-1,3,4-oxadiazol-2(3H)-one

- Structure : Incorporates an ethenyl linker and methoxy group at the indole C5 position.

- Activity : Binds to the Keap1 Kelch domain, activating the Nrf2 antioxidant pathway (luciferase activation at 10 µM). Molecular dynamics show interactions with Arg415 and Asn414, critical for antioxidant effects .

(c) 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine

- Structure : Oxadiazole ring modified to an amine (-NH₂) at position 2.

- Activity : Demonstrates antimicrobial activity against S. aureus (MIC = 64–256 µg/mL) and antioxidant properties (IC₅₀ = 42 µM in DPPH assay) .

Aryl-Substituted Oxadiazolones

(a) 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones

- Structure : Phenyl group at position 3.

- Activity: Inhibits Notum carboxylesterase (IC₅₀ = 0.14 µM for 5-(3-ethylphenyl)-analog), a target in Wnt/β-catenin signaling .

- Comparison : Aryl groups like phenyl enhance hydrophobic interactions with enzyme pockets, whereas indole derivatives may engage in π-π stacking or hydrogen bonding via the pyrrole nitrogen.

(b) 5-(2-Furyl)-1,3,4-oxadiazol-2(3H)-one

- Structure : Furyl substituent at position 4.

Thione and Thioether Derivatives

(a) 5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione

- Structure : Thione (-S) replaces the oxadiazolone carbonyl.

- Activity : Precursor to anticancer agents (e.g., 2a–i derivatives) with IC₅₀ values <10 µM against breast cancer cell lines .

Biological Activity

5-(3H-Indol-2-yl)-1,3,4-oxadiazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, particularly focusing on its anticancer, antimicrobial, and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 175.17 g/mol. The structure features an indole moiety linked to an oxadiazole ring, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives.

Case Studies

- In vitro Studies : A series of oxadiazole derivatives were screened for anticancer activity against various cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity against these cell lines .

- Mechanistic Insights : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, including MDM2 and EGFR. These interactions may lead to the induction of apoptosis in cancer cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 1.8 ± 0.9 | Apoptosis induction |

| This compound | PC-3 | 2.6 ± 0.89 | EGFR inhibition |

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties against various pathogens.

Research Findings

In a study evaluating the antimicrobial efficacy of several oxadiazole derivatives, this compound showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be lower than those of standard antibiotics .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of oxidative stress.

Experimental Evidence

In vitro studies using C. elegans as a model organism demonstrated that treatment with the compound increased survival rates under oxidative stress conditions induced by juglone. This suggests a protective role against neurodegenerative processes .

Q & A

Q. What are the common synthetic routes for 5-(3H-Indol-2-yl)-1,3,4-oxadiazol-2(3H)-one, and how are intermediates characterized?

The compound is typically synthesized via cyclization of indole-containing hydrazides. For example, 2-(1H-Indol-3-yl)acetohydrazide reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide under reflux, followed by acidification to form the 1,3,4-oxadiazole ring . Key intermediates (e.g., hydrazides) are characterized using IR spectroscopy (N-H stretching at ~3225 cm⁻¹) and ¹H-NMR (indole protons at δ 6.95–7.60 ppm) .

Q. What spectroscopic methods are most reliable for confirming the structure of this compound?

- ¹H-NMR : Distinct peaks for indole protons (δ 6.8–7.6 ppm) and oxadiazole-linked methylene groups (δ 3.4–4.2 ppm) .

- IR : Absence of thiol (-SH) stretches (~2550 cm⁻¹) confirms successful alkylation of precursor thiols .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 273 for C₁₄H₁₅N₃OS) validate molecular weight .

Q. How is the biological activity of this compound screened in preliminary assays?

Derivatives are tested for antibacterial/antifungal activity using agar diffusion or microdilution assays. For example, indole-oxadiazole hybrids are screened against Staphylococcus aureus or Candida albicans at concentrations of 10–100 µg/mL, with zone inhibition diameters compared to standard drugs .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up this compound production?

- Reaction Time : Extending reflux duration (e.g., 8–12 hours vs. 6 hours) improves cyclization efficiency .

- Catalyst Screening : Transition metal catalysts (e.g., CuI) may enhance cyclization kinetics .

- Purification : Recrystallization from ethanol/water mixtures (1:3 ratio) increases purity to >95% .

Q. What strategies resolve contradictions between computational binding predictions and experimental bioactivity data?

- Docking Validation : Compare Molecular Operating Environment (MOE) docking results with X-ray crystallography data (e.g., PDB ID: 1H-Indole derivatives) to identify steric clashes or solvation effects .

- Free Energy Calculations : Use MM-GBSA to assess binding affinities, accounting for entropy losses not captured in rigid docking .

Q. How does substituent variation on the indole ring affect the compound’s electronic properties and bioactivity?

- Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents at the indole 5-position increase electrophilicity, enhancing interactions with bacterial DNA gyrase .

- Methylene Linkers : Alkyl chains between indole and oxadiazole improve membrane permeability, as shown in logP calculations (e.g., logP = 2.1 for methyl vs. 3.8 for propyl derivatives) .

Q. What mechanistic insights explain the compound’s selectivity for fungal CYP51 over human homologs?

- Molecular Dynamics (MD) Simulations : The oxadiazole ring forms stable hydrogen bonds with fungal CYP51’s heme-propionate group, while steric hindrance from human CYP51’s Phe228 residue reduces binding .

- Mutagenesis Studies : Substituting Phe228 with alanine in human CYP51 restores activity, confirming steric exclusion .

Methodological Considerations

Q. How should researchers design stability studies for this compound under physiological conditions?

- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours, monitoring degradation via HPLC .

- Light Sensitivity : Store samples in amber vials; UV-Vis spectroscopy detects photodegradation products (λmax shifts >10 nm indicate instability) .

Q. What in silico tools are recommended for predicting ADMET properties?

- ADMET Predictor™ : Estimates bioavailability (%F >60% for methyl derivatives) and CYP3A4 inhibition risk .

- SwissADME : Evaluates blood-brain barrier penetration (TPSA >80 Ų reduces CNS uptake) .

Data Analysis and Reporting

Q. How should conflicting cytotoxicity data between cell lines be interpreted?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.